1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-
Overview
Description
1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- is a colorless liquid that is considered a superacid. It is a member of the perfluoroalkyl family of chemicals, characterized by the replacement of all hydrogen atoms in the butyl group with fluorine atoms. This compound has a molecular formula of C4HF9O3S and a molecular weight of 300.09 .
Preparation Methods
1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- can be synthesized by reacting 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in an acetonitrile/water mixture . This reaction yields the desired compound through a series of steps involving the reduction of the iodine compound and subsequent sulfonation.
Chemical Reactions Analysis
1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinic acids.
Substitution: 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- can participate in substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- has a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of perfluoroalkyl substances in biological systems.
Industry: 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- is used in the production of stain repellents for carpets and furniture, as well as in flame retardants
Mechanism of Action
The mechanism by which nonafluoro-1-butanesulfinic acid exerts its effects involves its strong acidic nature and ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic applications, the compound’s sulfinic acid group can activate substrates and facilitate chemical transformations .
Comparison with Similar Compounds
1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- is unique among similar compounds due to its specific structure and properties. Similar compounds include:
Perfluorooctanoic acid: A longer-chain perfluoroalkyl acid with different chemical properties and applications.
Heptafluorobutyric acid: A shorter-chain perfluoroalkyl acid with distinct reactivity and uses.
Perfluoropentanoic acid: Another perfluoroalkyl acid with varying chain length and properties
These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfinic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)16(14)15/h(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIYDBQRYCWOAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)O)(F)F)(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2H, C4HF9O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895519 | |
Record name | Perfluorobutane-1-sulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34642-43-8 | |
Record name | 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34642-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorobutane-1-sulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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